molecular formula C17H16N2O2 B2800496 N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351611-33-0

N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2800496
CAS RN: 1351611-33-0
M. Wt: 280.327
InChI Key: TZDXZISFJRTIQJ-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

A significant aspect of research on N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide and related compounds involves their synthesis and structural characterization. For instance, compounds have been synthesized through multi-component reactions, leveraging water as a solvent and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide a foundation for understanding the chemical and structural properties of such compounds, which is crucial for their potential applications in various domains (Jayarajan et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of structurally related compounds has shown promising results. For example, derivatives of similar structural frameworks have been identified as potent antioxidants, with some compounds exhibiting higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases and conditions (Tumosienė et al., 2019).

Anticancer Activity

Another area of application is in the investigation of anticancer properties. Synthesis of focused compound libraries from natural product leads has identified several analogs as potent inhibitors of cell growth in various cancer cell lines, indicating the potential for these compounds in cancer therapy. The ability to inhibit tubulin polymerization and affect cell proliferation presents a valuable avenue for the development of new anticancer agents (Dyson et al., 2014).

Molecular Docking and Computational Studies

The application of computational chemistry methods, including molecular docking and non-linear optical (NLO) properties analysis, provides insights into the interaction mechanisms of these compounds with biological targets. Such studies offer a deeper understanding of the binding modes and potential biological activities of these compounds, facilitating their optimization for specific therapeutic or material applications (Jayarajan et al., 2019).

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-10-15(11-18-16)19-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXZISFJRTIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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